molecular formula C18H19ClN2S B14084772 3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine CAS No. 101976-36-7

3-Chloro-10-(1-methyl-3-piperidyl)phenothiazine

Cat. No.: B14084772
CAS No.: 101976-36-7
M. Wt: 330.9 g/mol
InChI Key: XQPZVXOMCPKMKB-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- is a derivative of phenothiazine, a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorine atom at the 3-position and a 1-methyl-3-piperidinyl group at the 10-position of the phenothiazine core.

Preparation Methods

Chemical Reactions Analysis

10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of phenothiazine, including this compound, are explored for their potential use as antipsychotic and antiemetic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

10H-Phenothiazine, 3-chloro-10-(1-methyl-3-piperidinyl)- can be compared with other phenothiazine derivatives such as:

This compound’s unique combination of substituents at the 3- and 10-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

101976-36-7

Molecular Formula

C18H19ClN2S

Molecular Weight

330.9 g/mol

IUPAC Name

3-chloro-10-(1-methylpiperidin-3-yl)phenothiazine

InChI

InChI=1S/C18H19ClN2S/c1-20-10-4-5-14(12-20)21-15-6-2-3-7-17(15)22-18-11-13(19)8-9-16(18)21/h2-3,6-9,11,14H,4-5,10,12H2,1H3

InChI Key

XQPZVXOMCPKMKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C3=C(C=C(C=C3)Cl)SC4=CC=CC=C42

Origin of Product

United States

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